2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid
Overview
Description
2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid is an organic compound that features a benzylamino group attached to a hydroxy-methylbutanoic acid backbone
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, might be involved . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates . Also, the hydrogen isotope ratios of amino acids in all organisms are substantially fractionated relative to growth water, hinting at rich biochemical information encoded in such signals .
Pharmacokinetics
It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which might be involved in the compound’s action, is characterized by exceptionally mild and functional group tolerant reaction conditions .
Result of Action
It’s known that indole derivatives, which have a similar structure, show various biologically vital properties .
Action Environment
It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which might be involved in the compound’s action, is characterized by a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid typically involves the reaction of benzylamine with a suitable precursor such as 3-hydroxy-3-methylbutanoic acid. The reaction is often carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include benzylamine, 3-hydroxy-3-methylbutanoic acid, and appropriate catalysts or solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization or chromatography are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzylamino group can be reduced to form a primary amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Formation of 2-(Benzylamino)-3-oxo-3-methylbutanoic acid.
Reduction: Formation of 2-(Benzylamino)-3-hydroxy-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
- 2-(Phenylamino)-3-hydroxy-3-methylbutanoic acid
- 2-(Methylamino)-3-hydroxy-3-methylbutanoic acid
- 2-(Ethylamino)-3-hydroxy-3-methylbutanoic acid
Comparison: 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the benzyl group enhances the compound’s lipophilicity and potential for aromatic interactions, which can influence its binding affinity and specificity for molecular targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(benzylamino)-3-hydroxy-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,16)10(11(14)15)13-8-9-6-4-3-5-7-9/h3-7,10,13,16H,8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSUZMYXBIGTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.